CID 156592236
Description
CID 156592236 is a chemical compound identified as a derivative of oscillatoxin, a class of cyanobacterial secondary metabolites. Oscillatoxins are polyketide-derived natural products with structural complexity and diverse biological activities, including cytotoxicity and ion-channel modulation . Analytical methods such as GC-MS and vacuum distillation fractionation have been employed to isolate and characterize this compound, as evidenced by chromatographic profiles and mass spectral data .
Properties
Molecular Formula |
C20H21N5NaO6 |
|---|---|
Molecular Weight |
450.4 g/mol |
InChI |
InChI=1S/C20H21N5O6.Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29);/t13-,15?;/m0./s1 |
InChI Key |
ODPQERGJUSBJMJ-WHDGWVTESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156592236 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions are determined by the specific reaction pathways and conditions employed .
Scientific Research Applications
CID 156592236 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could serve as a tool for studying biochemical pathways or as a probe for investigating cellular processes. In medicine, the compound might be explored for its potential therapeutic effects, such as its ability to interact with specific molecular targets or pathways. Industrial applications could include its use in the development of new materials, catalysts, or chemical processes .
Mechanism of Action
The mechanism of action of CID 156592236 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins, enzymes, or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as the inhibition or activation of signaling pathways, changes in gene expression, or alterations in cellular function. The precise molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The oscillatoxin family includes structurally related compounds with variations in substituents and stereochemistry. Below is a detailed comparison of CID 156592236 with its closest analogs:
Table 1: Structural and Physicochemical Comparison of Oscillatoxin Derivatives
*Molecular weight estimated based on structural similarity to oscillatoxins D–F.
Key Findings:
Structural Variations :
- Methylation : The addition of a methyl group in 30-methyl-oscillatoxin D (CID 185389) increases molecular weight by 14 g/mol compared to oscillatoxin D (CID 101283546), likely enhancing membrane permeability due to greater lipophilicity .
- Side-Chain Modifications : this compound and oscillatoxin F (CID 156582092) share hydroxyl groups, which may improve aqueous solubility compared to methylated analogs.
Analytical Characterization :
- This compound was isolated using vacuum distillation and GC-MS, suggesting moderate volatility compared to smaller oscillatoxin derivatives .
- Mass spectral data for oscillatoxins typically show fragmentation patterns indicative of lactone rings and functionalized side chains, aiding in structural identification .
Biological Implications :
- Oscillatoxin D (CID 101283546) exhibits cytotoxicity via ion-channel disruption, while methylation (CID 185389) may alter target specificity due to steric effects .
- The hydroxyl-rich structure of this compound and oscillatoxin F (CID 156582092) could favor interactions with polar biological targets, though specific activity data remain uncharacterized.
Q & A
How do I formulate a hypothesis-driven research question for studying CID 156592236?
Basic: A hypothesis-driven question should link this compound’s molecular properties to a specific biological or chemical mechanism. For example: “Does this compound inhibit Enzyme X by competitively binding to its active site?” Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question .
Advanced: To address complex interactions (e.g., multi-target effects or metabolic pathways), employ systems biology approaches . For instance: “How does this compound modulate cross-talk between Pathway A and Pathway B under varying redox conditions?” Validate hypotheses using predictive modeling (e.g., molecular docking) paired with in vitro validation .
What strategies ensure a comprehensive literature review for this compound?
Basic:
Use systematic review protocols :
Search databases (PubMed, SciFinder) with keywords: “this compound” + “synthesis,” “kinetics,” or “toxicity.”
Organize findings into thematic tables (e.g., physicochemical properties, reported bioactivities) .
Advanced:
Apply meta-analysis to resolve contradictions in existing data. For example, compare IC₅₀ values across studies using statistical tools (e.g., R or Python) to identify outliers or methodological biases .
How should I design experiments to validate this compound’s mechanism of action?
Basic:
Adopt a dose-response experimental design :
- Independent variable : Concentration of this compound.
- Dependent variables : Enzyme activity (e.g., spectrophotometric assays) or cellular viability (MTT assay).
- Controls : Negative (solvent-only) and positive (known inhibitor) controls .
Advanced:
For time-resolved mechanisms, use stopped-flow kinetics or single-molecule imaging to capture transient intermediates. Ensure reproducibility by pre-registering protocols on platforms like Open Science Framework .
How can I resolve contradictions in reported data for this compound?
Methodological Approach:
Replicate experiments : Use identical conditions (pH, temperature, solvent) as conflicting studies.
Analyze error sources : Quantify instrument variability (e.g., HPLC calibration drift) or batch-to-batch compound purity differences .
Cross-validate findings : Combine orthogonal techniques (e.g., NMR for structural confirmation + mass spectrometry for quantification) .
What advanced techniques optimize this compound’s synthetic yield?
Advanced:
- Apply Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading).
- Use machine learning (e.g., Bayesian optimization) to predict optimal conditions .
- Validate purity via X-ray crystallography or 2D-NMR to confirm structural integrity .
How do I ensure ethical compliance when testing this compound in in vivo models?
Basic:
- Submit protocols for IRB/IACUC review , emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
- Document adverse events rigorously, including dose-limiting toxicities .
What statistical methods are appropriate for analyzing this compound’s dose-response data?
Methodological Guidance:
- For non-linear curves, use four-parameter logistic regression (e.g., GraphPad Prism).
- Address heteroscedasticity with weighted least squares regression .
How can I integrate computational and experimental data for this compound?
Advanced:
- Perform molecular dynamics simulations to predict binding modes, then validate with surface plasmon resonance (SPR) .
- Use pathway enrichment analysis (e.g., DAVID, KEGG) to link omics data to mechanistic hypotheses .
What are best practices for presenting this compound’s research findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
